molecular formula C20H18N2OS B2379390 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one CAS No. 946330-28-5

1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one

Cat. No.: B2379390
CAS No.: 946330-28-5
M. Wt: 334.44
InChI Key: YPPYGONGKUUCKS-UHFFFAOYSA-N
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Description

1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that features a pyrazinone core substituted with a p-tolyl group and a 4-vinylbenzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine and a suitable carbonyl compound.

    Introduction of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction using p-tolyl chloride or p-tolyl bromide.

    Attachment of the 4-Vinylbenzylthio Group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the pyrazinone core, followed by the addition of a 4-vinylbenzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like thiols, amines, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(p-tolyl)-3-(benzylthio)pyrazin-2(1H)-one: Similar structure but lacks the vinyl group.

    1-(p-tolyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one: Similar structure with a methyl group instead of a vinyl group.

Uniqueness

1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one is unique due to the presence of the vinyl group, which can participate in additional chemical reactions such as polymerization or cross-linking, potentially leading to novel materials or bioactive compounds.

Properties

IUPAC Name

3-[(4-ethenylphenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-3-16-6-8-17(9-7-16)14-24-19-20(23)22(13-12-21-19)18-10-4-15(2)5-11-18/h3-13H,1,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPYGONGKUUCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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